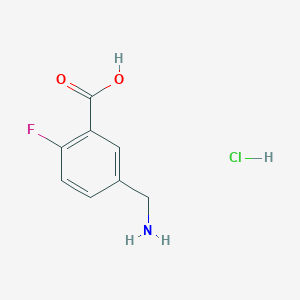

5-(Aminomethyl)-2-fluorobenzoic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(Aminomethyl)-2-fluorobenzoic acid;hydrochloride” likely contains an aminomethyl group (-CH2NH2) and a fluorine atom attached to a benzoic acid backbone. The hydrochloride indicates that it’s a salt form of the compound .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 5-Aminolevulinic acid (5-ALA) can be synthesized by plants, animals, bacteria, and fungi . A synthesis method for 5-aminolevulinic acid hydrochloride has been patented, which involves several steps including Gabriel reaction and hydrolysis .Applications De Recherche Scientifique

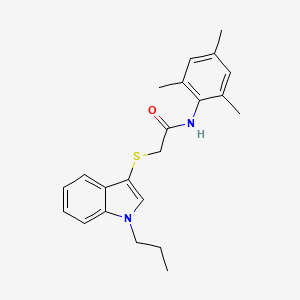

Bioactivation and Antitumor Properties

The study by Wang and Guengerich (2012) explored the bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules, highlighting the role of human cytochrome P450 enzymes in mediating the antitumor activities of such compounds. This research sheds light on the biochemical pathways involved in the activation and deactivation of potential antitumor agents containing the benzothiazole pharmacophore, which includes molecules structurally related to 5-(Aminomethyl)-2-fluorobenzoic acid; hydrochloride (Wang & Guengerich, 2012).

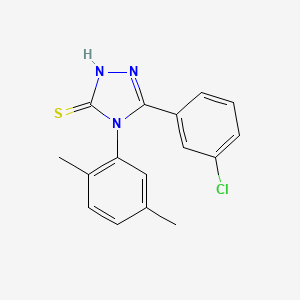

Heterocyclic Chemistry and Drug Discovery

Křupková et al. (2013) demonstrated the utility of 4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound with structural similarities to 5-(Aminomethyl)-2-fluorobenzoic acid; hydrochloride, as a multireactive building block in the synthesis of various nitrogenous heterocycles. This work is significant for heterocyclic chemistry and drug discovery, offering pathways to synthesize benzimidazoles, benzotriazoles, and other heterocyclic scaffolds of interest in medicinal chemistry (Křupková et al., 2013).

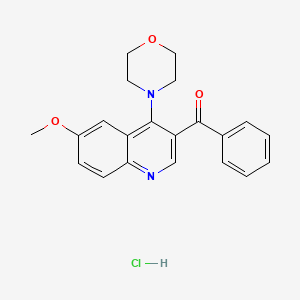

Development of Novel Fluorescent Sensors

The creation of fluorescent sensors for metal ion detection, as explored by Ye et al. (2014), represents another application of chemistry related to 5-(Aminomethyl)-2-fluorobenzoic acid; hydrochloride. Their work on o-aminophenol-based chemosensors showcases the potential for developing highly selective and sensitive tools for detecting metal ions in biological and environmental samples, with implications for diagnostics and monitoring (Ye et al., 2014).

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as aminolevulinic acid, are known to play a crucial role in the synthesis of heme, a vital component of hemoglobin .

Mode of Action

Similar compounds like aminolevulinic acid are known to be precursors in the synthesis of heme . They interact with their targets by being metabolized into protoporphyrin IX, which preferentially accumulates in cancer cells and fluoresces under specific light wavelengths .

Biochemical Pathways

Similar compounds like aminolevulinic acid are involved in the tetrapyrrole biosynthesis pathway, which leads to the synthesis of heme . This pathway significantly affects cell growth and metabolic flux .

Pharmacokinetics

Similar compounds like aminolevulinic acid are known to be metabolized into protoporphyrin ix, which preferentially accumulates in cancer cells .

Result of Action

Similar compounds like aminolevulinic acid are known to cause cell damage by generating singlet oxygen when they accumulate inside the cell and produce reactive oxygen species under appropriate wavelengths .

Action Environment

Similar compounds like aminolevulinic acid are known to be used in photodynamic therapy, where the action of the compound is influenced by the presence of light .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

5-(Aminomethyl)-2-fluorobenzoic acid;hydrochloride can influence cell function in various ways. It may impact cell signaling pathways, gene expression, and cellular metabolism . The exact effects can vary depending on the type of cell and the specific cellular processes involved .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This can include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This can include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This can involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

5-(aminomethyl)-2-fluorobenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2.ClH/c9-7-2-1-5(4-10)3-6(7)8(11)12;/h1-3H,4,10H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZZTBDKZFVQCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)C(=O)O)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(propan-2-yl)urea](/img/structure/B2878056.png)

![N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2878059.png)

![N-[(2,6-difluorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2878060.png)

![N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2878061.png)

![N-[3-(morpholin-4-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B2878062.png)

![Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride](/img/structure/B2878071.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2878073.png)

![2-(2-Naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2878076.png)